molecular formula C12H33O4PSi3 B14575199 Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate CAS No. 61357-02-6

Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate

Cat. No.: B14575199
CAS No.: 61357-02-6
M. Wt: 356.62 g/mol
InChI Key: ATDDTPLICDBREQ-UHFFFAOYSA-N
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Description

Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate is a complex organosilicon compound characterized by the presence of both ethyl(dimethyl)silyl and trimethylsilyl groups. These groups are bonded to a phosphate moiety, making the compound unique in its structure and properties. Organosilicon compounds like this one are known for their versatility and are widely used in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with trimethylsilyl methyl phosphate in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The process can be summarized as follows:

    Reactants: Ethyl(dimethyl)silyl chloride and trimethylsilyl methyl phosphate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

    Base: Triethylamine or pyridine.

    Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The silyl groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Substitution: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield ethyl(dimethyl)silanol and trimethylsilyl methyl phosphate.

Scientific Research Applications

Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection and deprotection of functional groups.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty polymers and coatings, providing enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate involves its ability to interact with various molecular targets through its silyl and phosphate groups. These interactions can lead to the formation of stable complexes, altering the chemical and physical properties of the target molecules. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate stands out due to its combination of ethyl(dimethyl)silyl and trimethylsilyl groups, which provide unique reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.

Properties

CAS No.

61357-02-6

Molecular Formula

C12H33O4PSi3

Molecular Weight

356.62 g/mol

IUPAC Name

bis[ethyl(dimethyl)silyl] trimethylsilylmethyl phosphate

InChI

InChI=1S/C12H33O4PSi3/c1-10-19(6,7)15-17(13,14-12-18(3,4)5)16-20(8,9)11-2/h10-12H2,1-9H3

InChI Key

ATDDTPLICDBREQ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)O[Si](C)(C)CC

Origin of Product

United States

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